1-Deoxymannojirimycin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

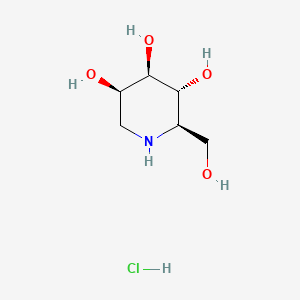

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994213 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73465-43-7 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxymannojirimycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 1-Deoxymannojirimycin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxymannojirimycin hydrochloride (DMJ HCl) is a potent and specific inhibitor of class I α-1,2-mannosidase, a critical enzyme in the N-linked glycosylation pathway.[1] This inhibition disrupts the normal processing of glycoproteins, leading to a cascade of cellular events with significant implications for various fields, including oncology and virology. This technical guide provides a comprehensive overview of the mechanism of action of DMJ HCl, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of α-1,2-Mannosidase I

The primary molecular target of 1-Deoxymannojirimycin (DMJ) is the Golgi apparatus-resident enzyme, α-1,2-mannosidase I.[1][2] This enzyme is responsible for the removal of specific mannose residues from high-mannose oligosaccharide precursors during the maturation of N-linked glycans on newly synthesized glycoproteins. DMJ, as a mannose analogue, acts as a competitive inhibitor of this enzyme.[1]

The inhibition of α-1,2-mannosidase I by DMJ leads to the accumulation of glycoproteins with unprocessed, high-mannose N-glycan structures.[1] This alteration of the glycan profile on the cell surface and on secreted proteins is the foundational event that triggers a range of downstream cellular responses.

Quantitative Inhibition Data

The inhibitory potency of DMJ HCl is highly specific for Golgi α-mannosidase I, with significantly lower activity against other mannosidases. This specificity is crucial for its utility as a research tool and its potential as a therapeutic agent.

| Enzyme Target | IC50 Value (µM) | Source Organism | Notes |

| Golgi α-mannosidase I | ~0.02 - 0.15 | Rat Liver, Human | Highly sensitive to DMJ inhibition.[2][3] |

| Endoplasmic Reticulum α-mannosidase | Resistant | Rat Liver | Largely unaffected by DMJ at concentrations that inhibit Golgi α-mannosidase I.[3] |

| Lysosomal α-mannosidase | Resistant | Rat Liver | Not significantly inhibited by DMJ.[2] |

| Golgi α-mannosidase II | Resistant | Rat Liver | Not a primary target of DMJ.[2] |

Signaling Pathways and Cellular Consequences

The disruption of N-linked glycosylation by DMJ HCl triggers significant cellular stress, primarily manifesting as the Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR).

N-Linked Glycosylation Pathway

The N-linked glycosylation pathway is a highly regulated process occurring in the ER and Golgi apparatus. DMJ HCl intervenes at a critical step in the Golgi.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded or improperly processed glycoproteins due to DMJ treatment leads to ER stress. The cell activates the UPR to cope with this stress, which involves three main signaling branches: IRE1, PERK, and ATF6.[4]

Experimental Protocols

α-Mannosidase Inhibition Assay

This protocol is adapted for determining the IC50 of DMJ HCl against α-mannosidase activity using a chromogenic substrate.

Materials:

-

Enzyme source (e.g., purified Golgi α-mannosidase I, cell lysate)

-

DMJ HCl stock solution

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate[5]

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of DMJ HCl in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of DMJ HCl to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding pNPM solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each DMJ HCl concentration and determine the IC50 value by non-linear regression analysis.

Analysis of N-Linked Glycans by HPLC

This protocol outlines the general steps for analyzing changes in N-glycan profiles in cells treated with DMJ HCl.

Materials:

-

DMJ HCl-treated and control cells

-

Lysis buffer

-

PNGase F (Peptide-N-Glycosidase F)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)

-

HILIC-HPLC column

-

HPLC system with a fluorescence detector

Procedure:

-

Culture cells with and without DMJ HCl for a desired period.

-

Harvest and lyse the cells to extract total protein.

-

Denature the protein lysate.

-

Release the N-linked glycans from the glycoproteins by incubating with PNGase F.

-

Isolate the released glycans.

-

Label the glycans with a fluorescent tag (e.g., 2-AB) via reductive amination.

-

Analyze the labeled glycans by HILIC-HPLC with fluorescence detection.

-

Compare the chromatograms of DMJ HCl-treated and control samples to identify the accumulation of high-mannose structures.

Western Blot Analysis of ER Stress Markers

This protocol is for detecting the upregulation of key UPR proteins in response to DMJ HCl treatment.

Materials:

-

DMJ HCl-treated and control cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, ATF4, spliced XBP1)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells treated with and without DMJ HCl.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the ER stress markers of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a powerful tool for studying the intricacies of N-linked glycosylation and its impact on cellular function. Its specific inhibition of α-1,2-mannosidase I provides a precise method for inducing the accumulation of high-mannose glycans, which in turn triggers the unfolded protein response. The detailed mechanisms and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the diverse applications of DMJ HCl in their respective fields.

References

- 1. Mannose Analog 1-Deoxymannojirimycin Inhibits the Golgi-Mediated Processing of Bean Storage Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of 1-deoxymannojirimycin on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of 1-deoxymannojirimycin to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene inhibition of rat liver alpha-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Deoxymannojirimycin Hydrochloride (DMJ-HCl) as an α-Mannosidase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Deoxymannojirimycin hydrochloride (DMJ-HCl), a potent inhibitor of α-mannosidase I. It details its mechanism of action, biochemical and cellular effects, and its applications in research and drug development. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways to support your research endeavors.

Introduction to this compound (DMJ-HCl)

1-Deoxymannojirimycin (DMJ), typically used in its hydrochloride salt form for improved solubility and stability, is an iminosugar analogue of mannose. It serves as a specific and potent inhibitor of class I α-1,2-mannosidases, crucial enzymes in the N-linked glycosylation pathway.[1][2] By disrupting the normal processing of glycoproteins, DMJ-HCl has become an invaluable tool for studying the roles of N-glycans in various biological processes, including protein folding, quality control, and viral infectivity.[1][3] Its ability to modulate cellular glycosylation pathways has also led to its investigation as a potential therapeutic agent in cancer and viral diseases.[1][2]

Mechanism of Action

DMJ-HCl exerts its inhibitory effect by targeting Golgi α-mannosidase I, an enzyme responsible for trimming mannose residues from high-mannose N-linked oligosaccharides on newly synthesized glycoproteins.[4] This trimming process is a critical step in the maturation of N-glycans from high-mannose to complex or hybrid types. As a mannose analogue, DMJ-HCl mimics the substrate of α-mannosidase I and binds to its active site, thereby competitively inhibiting its enzymatic activity. This inhibition blocks the conversion of Man9GlcNAc2 and Man8GlcNAc2 oligosaccharides to Man5GlcNAc2, leading to the accumulation of glycoproteins with unprocessed, high-mannose N-glycans.[5]

Biochemical and Cellular Effects

The inhibition of α-mannosidase I by DMJ-HCl triggers a cascade of cellular events:

-

Alteration of Glycan Structure: The primary biochemical effect is the accumulation of glycoproteins bearing high-mannose N-glycans, specifically Man9GlcNAc2 and Man8GlcNAc2 structures.[5] This prevents the formation of complex and hybrid N-glycans, altering the glycan profile of the cell surface and secreted proteins.

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misprocessed glycoproteins can lead to protein misfolding and aggregation in the ER, triggering the Unfolded Protein Response (UPR), also known as ER stress.[6] Key molecules in the UPR pathway, such as GRP78/Bip and the spliced form of XBP1, are upregulated in response to DMJ-HCl treatment.[2][6]

-

Apoptosis: Prolonged or severe ER stress can lead to the activation of apoptotic pathways, resulting in programmed cell death. This effect is particularly relevant in the context of cancer therapy, where inducing apoptosis in tumor cells is a primary goal.[6]

-

Antiviral Activity: Many viruses, including HIV, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins. By altering the glycan structure of viral glycoproteins, DMJ-HCl can impair viral entry, fusion, and infectivity.[2][3]

Applications in Research and Drug Development

DMJ-HCl is a versatile tool with numerous applications:

-

Glycobiology Research: It is widely used to investigate the role of N-glycan processing in protein trafficking, sorting, and function.

-

Cancer Research: The ability of DMJ-HCl to induce ER stress and apoptosis in cancer cells makes it a potential candidate for anticancer therapy.[6]

-

Antiviral Drug Development: DMJ-HCl and its derivatives are being explored as broad-spectrum antiviral agents, particularly against enveloped viruses like HIV.[3]

-

Protein Folding Studies: It is used to study the mechanisms of glycoprotein folding and the cellular quality control machinery in the ER.

Quantitative Data Summary

The following tables summarize the key quantitative data for DMJ-HCl.

Table 1: Inhibitory Potency of DMJ-HCl against α-Mannosidase I

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.02 µM | Class I α-1,2-mannosidase | [1] |

| IC50 | 20 µM | Class I α-1,2-mannosidase | [2] |

Note: The Ki value for DMJ-HCl against α-mannosidase I is not consistently reported in the reviewed literature. The IC50 values are provided as a measure of inhibitory potency.

Table 2: Cellular Effects of DMJ-HCl Treatment

| Cell Line | Concentration | Duration | Effect | Reference |

| UT-1 | 150 µM | 15 hours | Accumulation of Man8GlcNAc2 on HMG-CoA reductase. | |

| Rat Hepatocytes | 1.0 mM | Not specified | 30-fold increase in Man9GlcNAc2 and 13-fold increase in Man8GlcNAc2 on secreted glycoproteins. | [5] |

| Human Hepatocarcinoma 7721 | 1 mM | 8 hours | Upregulation of GRP78/Bip and XBP1. | [2] |

| HT-29 | 2 mM | Not specified | Complete inhibition of α-mannosidase I activity. | [2] |

| P815 and EL-4 | 2 mM | 24 hours | Increase in high mannose structures. | [2] |

| CEM | 100-250 µM | 4-5 days | Potentiation of antiviral efficacy of carbohydrate-binding agents against HIV-1. | [2] |

Note: The fold-change in GRP78 and XBP1 expression can vary depending on the cell line and experimental conditions. The provided data indicates a qualitative upregulation.

Experimental Protocols

The following are detailed protocols for key experiments involving DMJ-HCl.

In Vitro α-Mannosidase I Inhibition Assay

This assay measures the inhibition of α-mannosidase I activity by DMJ-HCl using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside.

Materials:

-

Purified α-mannosidase I

-

This compound (DMJ-HCl)

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Stop Solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DMJ-HCl in water or assay buffer.

-

Prepare a series of dilutions of DMJ-HCl in assay buffer.

-

In a 96-well plate, add 20 µL of each DMJ-HCl dilution (or buffer for the control) to triplicate wells.

-

Add 20 µL of α-mannosidase I solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of pNPM solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each DMJ-HCl concentration relative to the control and determine the IC50 value.

Cell-based Assay for N-Glycan Analysis

This protocol describes the treatment of cultured cells with DMJ-HCl, followed by the extraction and analysis of N-linked glycans by HPLC.

Materials:

-

Cultured cells of interest

-

DMJ-HCl

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer)

-

PNGase F

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide)

-

HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of DMJ-HCl for a specified duration (e.g., 24-72 hours). Include an untreated control.

-

Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer. Quantify the protein concentration.

-

N-Glycan Release: Denature the protein lysate and release the N-linked glycans by incubating with PNGase F according to the manufacturer's protocol.

-

Fluorescent Labeling: Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) by reductive amination.

-

Sample Cleanup: Purify the labeled N-glycans to remove excess labeling reagent and other contaminants.

-

HPLC Analysis: Analyze the purified, labeled N-glycans by HPLC using a glycan-specific column. Use a gradient of appropriate solvents to separate the different glycan structures.

-

Data Analysis: Compare the chromatograms of DMJ-HCl-treated samples with the untreated control to identify the accumulation of high-mannose glycans and the reduction of complex glycans.

Western Blot Analysis of ER Stress Markers

This protocol details the detection of upregulated ER stress markers, such as GRP78/Bip and spliced XBP1, in DMJ-HCl-treated cells.

Materials:

-

DMJ-HCl-treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against GRP78/Bip and XBP1s

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78/Bip or XBP1s overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold-change in protein expression.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The use of 1-deoxymannojirimycin to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Deoxymannojirimycin Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin (DMJ), an iminosugar analogue of D-mannose, is a potent and specific inhibitor of class I α-1,2-mannosidase, a critical enzyme in the N-linked glycoprotein processing pathway. Its hydrochloride salt is the stable, water-soluble form commonly used in research. By preventing the trimming of mannose residues, DMJ blocks the conversion of high-mannose oligosaccharides to complex-type N-glycans. This activity makes it an invaluable tool for studying glycoprotein biosynthesis and function, and a molecule of interest in the development of antiviral and anticancer therapies.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of 1-Deoxymannojirimycin hydrochloride.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] It is the hydrochloride salt of 1,5-dideoxy-1,5-imino-D-mannitol, a piperidine alkaloid.[4] The compound is stable for extended periods when stored under appropriate conditions. Solutions in distilled water can be stored at -20°C for up to two months, while the solid form is stable for at least a year.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 73465-43-7 | [1][4] |

| Molecular Formula | C₆H₁₃NO₄ • HCl | [1][4] |

| Formula Weight | 199.63 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | |

| Purity | ≥98% | [1] |

| Solubility | H₂O: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 1 mg/mL | [1][4][6] |

| Storage Temperature | -20°C or 2-8°C | [1][4] |

| Stability | ≥ 4 years (solid at -20°C) | [1][5] |

| InChI Key | ZJIHMALTJRDNQI-MVNLRXSJSA-N | [1][4] |

Synthesis of this compound

The synthesis of 1-deoxymannojirimycin is a multi-step process that typically starts from a readily available carbohydrate precursor, such as D-fructose or D-mannose.[7][8] The core of the synthesis involves the formation of the piperidine ring with the correct stereochemistry. A common strategy involves creating a key intermediate that can undergo intramolecular reductive amination to form the desired cyclic imine.

Below is a representative synthetic pathway starting from D-fructose.

Caption: Generalized synthetic pathway from D-fructose.

Detailed Experimental Protocol (Illustrative)

This protocol is a composite representation of common synthetic strategies and does not originate from a single source. It is intended for illustrative purposes.

Step 1: Synthesis of a Protected Azido-Intermediate from D-Mannose

-

Protect the hydroxyl groups of D-mannose using a suitable protecting group (e.g., benzyl or acetyl groups).

-

Introduce a leaving group (e.g., tosylate or mesylate) at the C-6 position.

-

Displace the leaving group with sodium azide (NaN₃) to form the 6-azido derivative.

-

Selectively deprotect the anomeric position and convert it to a suitable precursor for cyclization.

Step 2: Reductive Cyclization

-

Dissolve the azido-intermediate in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

-

This reaction simultaneously reduces the azide to an amine and the anomeric position, facilitating an intramolecular reductive amination to form the protected piperidine ring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude protected 1-deoxymannojirimycin in a suitable solvent system for the chosen protecting groups (e.g., for benzyl groups, use a mixture of methanol and HCl).

-

Perform hydrogenolysis using H₂ gas and a Pd/C or Pd(OH)₂ catalyst to remove the protecting groups.

-

The reaction is typically run at room temperature overnight.

-

Monitor for completion using TLC or LC-MS.

Step 4: Formation of Hydrochloride Salt and Purification

-

After deprotection, filter the catalyst. The resulting solution contains the hydrochloride salt of 1-deoxymannojirimycin.

-

Concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system like methanol/ether to yield pure this compound as a crystalline solid.

-

Confirm the structure and purity using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

Mechanism of Action: Inhibition of α-1,2-Mannosidase

1-Deoxymannojirimycin is a potent inhibitor of Golgi and ER α-1,2-mannosidase I.[1] This enzyme is responsible for cleaving specific mannose residues from high-mannose N-glycan precursors on newly synthesized glycoproteins. This trimming is a crucial step for the maturation of these glycans into complex or hybrid types.

By inhibiting this enzyme, DMJ causes the accumulation of glycoproteins with unprocessed, high-mannose N-glycans.[1] This alteration of the glycan structure can affect protein folding, trafficking, and function, which underlies its antiviral and potential anticancer activities.[2][9]

Caption: Inhibition of N-glycan processing by DMJ.

Biological Activity

DMJ is highly selective for class I α-1,2-mannosidase. Its inhibitory activity is potent, with reported IC₅₀ values in the low micromolar to nanomolar range. This inhibition has been shown to potentiate the antiviral activity of other agents against HIV and is being explored for its effects on cancer cells by inducing endoplasmic reticulum stress.[1][2][9][10]

Table 2: Biological Activity of 1-Deoxymannojirimycin

| Parameter | Target/System | Value | References |

| IC₅₀ | Class I α-1,2-mannosidase | 0.02 µM (20 nM) | [1] |

| IC₅₀ | Class I α-1,2-mannosidase | 20 µM | [6][10] |

| EC₅₀ | Mutant HIV-1 strains (CEM cells) | 90 - 155 µM | [10] |

Note: The discrepancy in reported IC₅₀ values may be due to different assay conditions, enzyme sources, or purity of the inhibitor.

Experimental and Analytical Workflow

The synthesis and analysis of this compound follows a standard workflow for multi-step organic synthesis.

Caption: Typical workflow for DMJ synthesis and evaluation.

Spectroscopic Data

Characterization of the final product is crucial. Below are representative ¹³C NMR chemical shifts for a similar compound, (+)-1-DEOXYALLONOJIRIMYCIN-HYDROCHLORIDE, which provides an indication of the expected spectral data.

Table 3: Representative ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 (CH₂) | ~50-55 |

| C-2 (CH) | ~60-65 |

| C-3 (CH-OH) | ~70-75 |

| C-4 (CH-OH) | ~70-75 |

| C-5 (CH-OH) | ~75-80 |

| C-6 (CH₂-OH) | ~60-65 |

Note: Data are illustrative and based on published spectra for a stereoisomer.[11] Actual shifts will vary based on solvent and specific stereochemistry.

Conclusion

This compound remains a cornerstone chemical tool for glycobiology research. Its specific mechanism of action allows for the precise manipulation of N-glycan processing, enabling detailed studies of glycoprotein-dependent cellular processes. The well-established, though complex, synthetic routes provide access to this valuable compound for researchers in academia and industry. Continued exploration of DMJ and its derivatives holds promise for the development of novel therapeutic strategies targeting viral infections and cancers.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Deoxymannojirimycin 73465-43-7 [sigmaaldrich.com]

- 4. 1-Deoxymannojirimycin 73465-43-7 [sigmaaldrich.com]

- 5. 73465-43-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. Novel synthesis of the glycosidase inhibitor deoxymannojirimycin and of a synthetic precursor D-lyxo-hexos-5-ulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A short and convenient synthesis of 1-deoxymannojirimycin and N-oxy analogues from D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

The Biological Effects of Inhibiting N-linked Glycosylation with Deoxymannojirimycin (DMJ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological consequences of inhibiting N-linked glycosylation using 1-Deoxymannojirimycin (DMJ). DMJ is a potent and specific inhibitor of α-1,2-mannosidase I, a key enzyme in the N-glycan processing pathway. Its application in research has been pivotal in elucidating the roles of specific glycan structures in various cellular processes. This document details the mechanism of action of DMJ, its effects on protein folding, quality control, and trafficking, and its potential therapeutic applications in antiviral and anti-cancer research.

Mechanism of Action of 1-Deoxymannojirimycin (DMJ)

N-linked glycosylation is a critical post-translational modification that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. The process involves the attachment of a large, pre-formed oligosaccharide to asparagine residues of nascent polypeptides, followed by a series of trimming and maturation steps.

DMJ is a mannose analogue that specifically inhibits the class I α-1,2-mannosidase. This enzyme is responsible for trimming mannose residues from the Man9GlcNAc2 precursor to form Man8GlcNAc2 and subsequent high-mannose structures. By inhibiting this step, DMJ treatment leads to the accumulation of glycoproteins with high-mannose N-linked oligosaccharides, effectively preventing their conversion to complex and hybrid N-glycans.[1][2]

Biological Effects of DMJ

Protein Folding and Quality Control

The correct folding of glycoproteins is tightly regulated by the cell's protein quality control system. N-linked glycans play a crucial role in this process. Inhibition of glycan processing by DMJ can have significant consequences for protein folding and homeostasis.

The accumulation of high-mannose glycans can interfere with the recognition of glycoproteins by lectin chaperones in the ER, such as calnexin and calreticulin, which are essential for proper folding. This disruption can lead to an accumulation of misfolded glycoproteins in the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR).[3]

The Unfolded Protein Response (UPR)

The UPR is a signaling network that aims to restore ER homeostasis in response to the accumulation of unfolded or misfolded proteins.[4][5][6][7] Studies have shown that treatment of human hepatocarcinoma 7721 cells with DMJ induces ER stress and activates the UPR pathway.[3] This activation is characterized by the upregulation of key UPR-associated molecules such as XBP1 and GRP78/Bip.[3] The UPR is mediated by three main sensor proteins in the ER membrane:

-

IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the translation of a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER. It also selectively promotes the translation of activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.

Glycoprotein Trafficking

Proper glycosylation is often a prerequisite for the correct trafficking of glycoproteins through the secretory pathway.[8] Inhibition of N-glycan processing can lead to the retention of glycoproteins in the ER or Golgi, or their mislocalization to other cellular compartments.

For example, treatment with DMJ, which prevents the formation of complex N-glycans, was found to inhibit the recruitment of the glycoprotein EWI-2 into extracellular microvesicles (EMVs) without affecting its overall localization on the cell surface. This suggests that specific glycan structures can act as sorting signals for protein trafficking.

Antiviral Effects

Many enveloped viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins, which are essential for viral entry and infectivity.[9] Iminosugars, including DMJ and related compounds like deoxynojirimycin (DNJ), have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses such as HIV, Dengue virus, and influenza virus.[9][10]

The antiviral mechanism is primarily attributed to the inhibition of host α-glucosidases or α-mannosidases, leading to misfolded viral glycoproteins and a subsequent reduction in the production of infectious viral particles.[9] While DMJ has been shown to potentiate the antiviral activity of other agents against HIV, some studies have found it to be inactive against certain viruses, such as Moloney murine leukemia virus, where glucosidase inhibitors are effective.[10][11]

Anti-Cancer Effects

Altered glycosylation is a well-established hallmark of cancer, and targeting this process has emerged as a potential therapeutic strategy.[12][13] Inhibition of N-linked glycosylation can impact cancer cells in several ways:

-

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: Many RTKs, such as the epidermal growth factor receptor (EGFR), are heavily glycosylated, and this modification is crucial for their proper folding, dimerization, and signaling.[14][15][16][17] While direct studies with DMJ are limited, the use of other N-glycosylation inhibitors like tunicamycin has been shown to reduce the expression and activity of several RTKs, leading to decreased downstream signaling through pathways like Akt and increased sensitivity to radiotherapy.[16]

-

Induction of ER Stress and Apoptosis: As previously mentioned, DMJ can induce ER stress and activate the UPR.[3] Prolonged or severe ER stress can trigger apoptosis, a form of programmed cell death. In human hepatocarcinoma cells, DMJ treatment led to the cleavage of caspases-12, -9, and -3, indicating the activation of an ER stress-mediated apoptotic pathway.[3]

-

Suppression of Cell Migration and Invasion: Aberrant glycosylation is implicated in cancer cell migration and metastasis. Inhibition of N-linked glycosylation has been shown to suppress the migration and invasion of human colon cancer cells.[12]

Cell Viability and Apoptosis

As a consequence of ER stress and disruption of vital glycoprotein functions, DMJ can impact cell viability and induce apoptosis. The induction of apoptosis in cancer cells is a key mechanism for the anti-tumor effects of many chemotherapeutic agents. The cleavage of executioner caspases, such as caspase-3 and -9, is a hallmark of apoptosis and has been observed in cells treated with DMJ.[3]

Quantitative Data

The following tables summarize key quantitative data related to the activity of DMJ.

Table 1: Inhibitory Activity of DMJ

| Target Enzyme | IC50 Value | Reference |

| Class I α-1,2-mannosidase | 0.02 µM | [1] |

Table 2: Effective Concentrations of DMJ in Cell Culture

| Cell Line | Concentration | Observed Effect | Reference |

| MDCK | 10 µg/ml | Altered glycosylation of influenza viral glycoproteins | [18] |

| Human Hepatoma (Hep G2) | 1.25 mM (DNJ) | Reduced secretion of certain glycoproteins | [19] |

| Human Adenocarcinoma (HT-29) | Not specified | Blocked conversion of high-mannose N-glycans | [2] |

| Human Hepatocarcinoma (H7721) | Not specified | Induced ER stress and apoptosis | [3] |

Note: Some studies use the related compound deoxynojirimycin (DNJ), and the concentrations may not be directly comparable.

Experimental Protocols

Analysis of N-linked Glycosylation Changes

This protocol describes a general workflow for analyzing changes in N-linked glycosylation in cells treated with DMJ.

-

Cell Culture and DMJ Treatment:

-

Plate cells (e.g., HEK293T, HeLa, or a cancer cell line of interest) at an appropriate density in culture dishes.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentration of DMJ (e.g., 1 mM) or a vehicle control (e.g., PBS) for 24-48 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Glycoprotein Analysis by Western Blot:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody specific to a glycoprotein of interest.

-

Changes in molecular weight or band smearing can indicate altered glycosylation.

-

For a more specific analysis, treat a parallel sample with an endoglycosidase such as Endoglycosidase H (Endo H) or PNGase F before SDS-PAGE. A shift in the molecular weight of the protein after treatment confirms N-linked glycosylation.

-

-

Mass Spectrometry-based Glycan Analysis (Advanced):

-

For detailed structural analysis, glycoproteins can be enriched from the lysate using lectin affinity chromatography.

-

The enriched glycoproteins are then digested with a protease (e.g., trypsin) to generate glycopeptides.

-

N-linked glycans can be released from the peptides using PNGase F.

-

The released glycans are then labeled and analyzed by LC-MS/MS to determine their structure and relative abundance.[15][20]

-

Cell Viability and Apoptosis Assays

-

Cell Viability (MTT Assay):

-

Seed cells in a 96-well plate and treat with a range of DMJ concentrations for 24-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

-

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with DMJ as described above.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

DMJ and Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient lysosomal enzymes.[2][10][20] One therapeutic strategy for some LSDs is substrate reduction therapy (SRT), which aims to decrease the synthesis of the substrate that accumulates in the lysosome.[9] For example, N-butyldeoxynojirimycin, an iminosugar related to DMJ, is used to treat Gaucher disease by inhibiting the synthesis of glucosylceramide.[9] While conceptually similar as inhibitors of glycan-related pathways, there is currently limited direct evidence to support the use of DMJ as a therapeutic agent for lysosomal storage diseases.

Conclusion and Future Directions

1-Deoxymannojirimycin is a valuable research tool for investigating the roles of N-linked glycan structures in a multitude of cellular processes. Its specific inhibition of α-1,2-mannosidase I provides a means to manipulate the N-glycan processing pathway and study the consequences. The induction of ER stress and the UPR, the disruption of glycoprotein trafficking, and the potential for antiviral and anti-cancer activity highlight the importance of correct glycosylation for cellular homeostasis and disease pathogenesis.

Future research should focus on elucidating the specific downstream signaling pathways affected by DMJ-induced changes in glycosylation, particularly in the context of RTK signaling in cancer. Further investigation into the antiviral spectrum and efficacy of DMJ is also warranted. While its application in lysosomal storage diseases is not yet established, the principle of substrate reduction through the modulation of glycosylation pathways remains an intriguing area for future exploration. The continued use of DMJ and other specific glycosylation inhibitors will undoubtedly provide further insights into the complex world of glycobiology and its implications for human health and disease.

References

- 1. Complex N-Linked Glycans Serve as a Determinant for Exosome/Microvesicle Cargo Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 6. Targeting Glycoproteins as a therapeutic strategy for diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. Tight junction disruption and the pathogenesis of the chronic complications of diabetes mellitus: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycosylation-induced conformational modification positively regulates receptor-receptor association: a study with an aberrant epidermal growth factor receptor (EGFRvIII/DeltaEGFR) expressed in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Frontiers | Gene therapy for lysosomal storage diseases: Current clinical trial prospects [frontiersin.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 20. Update on treatment of lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

1-Deoxymannojirimycin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

November 2025

Abstract

1-Deoxymannojirimycin (DMJ) is a potent inhibitor of class I α-1,2-mannosidases, crucial enzymes in the N-linked glycosylation pathway of proteins within the endoplasmic reticulum and Golgi apparatus. This technical guide provides a comprehensive overview of the discovery and natural origins of DMJ, including a historical clarification of its initial misidentification. Detailed experimental protocols for its isolation, chemical synthesis, and enzymatic inhibition assays are presented. Furthermore, this guide elucidates the molecular mechanism of action of DMJ, detailing its impact on glycoprotein processing and the subsequent induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. Quantitative data on its inhibitory activity are summarized, and key biological pathways are visualized using diagrams to support researchers, scientists, and drug development professionals in their understanding and application of this significant iminosugar.

Discovery and Origin

The history of 1-Deoxymannojirimycin is intertwined with the exploration of plant-derived glycosidase inhibitors. The initial discovery was part of a broader search for naturally occurring iminosugars with therapeutic potential.

Initial Discovery and Structural Re-evaluation

In the late 1970s, researchers L. E. Fellows and E. A. Bell were investigating the chemical constituents of the legume genus Lonchocarpus. Their work led to a 1979 publication detailing the isolation of a potent glycosidase inhibitor from the leaves of Lonchocarpus sericeus, which they identified as 1-deoxymannojirimycin.

However, in 1985, a subsequent paper by Evans, Fellows, and others corrected the initial structural assignment.[1] Through more rigorous analysis, they demonstrated that the compound isolated from Lonchocarpus sericeus was, in fact, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) , a structural analogue of DMJ.[1][2] This clarification was a significant step in the accurate characterization of naturally occurring iminosugars.

Confirmed Natural Sources

True 1-Deoxymannojirimycin has since been identified in various natural sources, spanning both the plant and microbial kingdoms.

-

Plants: DMJ has been isolated from the roots of Adenophora species (Campanulaceae), a genus of flowering plants.[3]

-

Microorganisms: The biosynthesis of DMJ has been observed in certain bacteria. For instance, a secondary biosynthetic pathway in Streptomyces subrutilus can lead to the formation of 1-deoxymannojirimycin from a manojirimycin precursor.[4] While the primary focus of biosynthesis studies has often been on its structural isomer, 1-deoxynojirimycin (DNJ), these findings confirm the microbial origin of DMJ.

Chemical Synthesis

The first chemical synthesis of 1-deoxymannojirimycin was reported in 1986.[5] Since then, various synthetic strategies have been developed to produce DMJ for research and potential therapeutic applications. A common approach involves the use of carbohydrate precursors, such as D-fructose, highlighting the close structural relationship between DMJ and natural monosaccharides.

Mechanism of Action: Inhibition of N-Linked Glycosylation and Induction of ER Stress

1-Deoxymannojirimycin exerts its biological effects by targeting a critical step in the post-translational modification of proteins: N-linked glycosylation.

Inhibition of α-1,2-Mannosidase

DMJ is a specific and potent inhibitor of class I α-1,2-mannosidases. These enzymes are located in the endoplasmic reticulum (ER) and the Golgi apparatus, where they are responsible for trimming mannose residues from the N-linked oligosaccharide chains of newly synthesized glycoproteins. This trimming process is a key step in the maturation of glycoproteins and is essential for their correct folding and function.

By inhibiting α-1,2-mannosidase, DMJ prevents the conversion of high-mannose N-glycans to complex and hybrid types.[6] This leads to the accumulation of glycoproteins with immature, high-mannose oligosaccharide chains.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded or improperly processed proteins in the ER, as caused by DMJ's inhibition of glycosylation, triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5][7] The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. The UPR is mediated by three main ER-resident transmembrane proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER.

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and RNase activity. Its RNase activity splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator that upregulates genes involved in protein folding and ER-associated degradation (ERAD).

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release a cytosolic fragment that acts as a transcription factor, upregulating genes for ER chaperones and components of the ERAD machinery.

The induction of ER stress and the UPR by DMJ is a key aspect of its biological activity and is being explored for therapeutic applications in areas such as oncology and virology.[7]

Quantitative Inhibitory Activity

The inhibitory potency of 1-Deoxymannojirimycin against α-mannosidases is typically quantified by its half-maximal inhibitory concentration (IC50). The reported IC50 values can vary depending on the specific enzyme source and the assay conditions.

| Enzyme Target | IC50 Value | Enzyme Source | Substrate | Assay Conditions | Reference |

| Class I α-1,2-Mannosidase | 0.02 µM | Human ER α-Mannosidase I | Not Specified | Not Specified | |

| Class I α-1,2-Mannosidase | 20 µM | Not Specified | Not Specified | Not Specified | [4][8] |

Note: The significant difference in reported IC50 values highlights the importance of considering the specific experimental context when comparing inhibitor potencies.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and enzymatic activity assessment of 1-Deoxymannojirimycin.

Isolation from Natural Sources (General Protocol for Iminosugars)

The following is a general protocol for the extraction and purification of iminosugars like DMJ from plant material, based on established methods.

-

Extraction:

-

Dried and powdered plant material (e.g., leaves or roots) is macerated in an aqueous-alcoholic solvent (e.g., 70% methanol) at room temperature for 24-48 hours.

-

The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is redissolved in dilute acid (e.g., 0.1 M HCl) and filtered.

-

The acidic aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-basic compounds.

-

The aqueous phase is then basified (e.g., with ammonium hydroxide to pH 9-10) and extracted with a polar organic solvent (e.g., n-butanol).

-

-

Cation-Exchange Chromatography:

-

The basic extract is concentrated and loaded onto a cation-exchange column (e.g., Dowex 50W-X8, H+ form).

-

The column is washed extensively with water to remove neutral and acidic compounds.

-

The iminosugars are eluted with a gradient of aqueous ammonia (e.g., 0.1 M to 2 M).

-

-

Further Purification:

-

Fractions containing the target iminosugar (as determined by thin-layer chromatography or other analytical methods) are pooled and concentrated.

-

Final purification can be achieved by further chromatographic techniques such as silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

-

Chemical Synthesis from D-Fructose

A common synthetic route to 1-Deoxymannojirimycin involves the use of D-fructose as a starting material. The key steps often include:

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-fructose are selectively protected to allow for regioselective modification.

-

Introduction of the Nitrogen Atom: A nitrogen-containing functional group is introduced, often at the C1 position, via a nucleophilic substitution reaction, such as the Mitsunobu reaction.

-

Cyclization: An intramolecular cyclization reaction is performed to form the piperidine ring characteristic of DMJ.

-

Deprotection: The protecting groups are removed to yield the final 1-deoxymannojirimycin product.

α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of DMJ against α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man).

-

Reagents:

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Enzyme Solution: Purified α-mannosidase (e.g., from Jack Bean) diluted in Assay Buffer.

-

Substrate Solution: p-nitrophenyl-α-D-mannopyranoside (pNP-Man) dissolved in Assay Buffer (e.g., 2 mM).

-

Inhibitor Solution: 1-Deoxymannojirimycin dissolved in Assay Buffer at various concentrations.

-

Stop Solution: 0.2 M Sodium Carbonate.

-

-

Procedure:

-

In a 96-well microplate, add 20 µL of the inhibitor solution (or buffer for the control) to each well.

-

Add 20 µL of the enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: N-Glycan processing pathway and the inhibitory action of 1-Deoxymannojirimycin.

Caption: The Unfolded Protein Response (UPR) pathway induced by DMJ.

Caption: Experimental workflows for DMJ isolation, synthesis, and activity assay.

Conclusion

1-Deoxymannojirimycin stands as a significant molecule in the field of glycobiology and drug development. Its discovery, though marked by an initial structural misidentification, has paved the way for a deeper understanding of the roles of glycosidases in cellular processes. As a potent inhibitor of α-1,2-mannosidase, DMJ provides a valuable tool for studying N-linked glycosylation and the unfolded protein response. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of DMJ and its derivatives in diseases characterized by aberrant glycoprotein processing, such as cancer and viral infections.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biochemical Pathways of 1-Deoxymannojirimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin hydrochloride (DMJ-HCl) is a potent and specific inhibitor of class I α-1,2-mannosidases, crucial enzymes in the N-linked glycosylation pathway. This technical guide provides a comprehensive review of the biochemical pathways modulated by DMJ-HCl. It delves into its mechanism of action, its impact on glycoprotein processing and the induction of the Unfolded Protein Response (UPR), and its role in Endoplasmic Reticulum-Associated Degradation (ERAD). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

1-Deoxymannojirimycin (DMJ), a mannose analogue, is a pivotal tool in glycobiology and cell biology research.[1] As the hydrochloride salt, it exhibits enhanced solubility and stability for experimental use. Its primary molecular target is the class I α-1,2-mannosidase, an enzyme located in the endoplasmic reticulum (ER) and Golgi apparatus.[2][3] By inhibiting this enzyme, DMJ-HCl effectively halts the trimming of mannose residues from N-linked glycans, leading to an accumulation of high-mannose type glycoproteins. This disruption of the normal glycoprotein processing cascade has profound downstream effects, including the induction of ER stress and the activation of the Unfolded Protein Response (UPR), making it a valuable compound for studying these cellular processes and for exploring its therapeutic potential in cancer and viral diseases.[2][3][4]

Mechanism of Action: Inhibition of α-1,2-Mannosidase

DMJ-HCl acts as a competitive inhibitor of class I α-1,2-mannosidase. Its piperidine ring structure mimics the mannose substrate, allowing it to bind to the enzyme's active site.[2] Structural studies have revealed that the inhibitor binds at the bottom of the active-site cavity, with a crucial calcium ion coordinating its hydroxyl groups and stabilizing the ring in a conformation that prevents catalysis.[2] This specific and potent inhibition is the initiating event for the cascade of cellular responses detailed in this guide.

Quantitative Data Summary

The inhibitory potency and cellular effects of DMJ-HCl have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 0.02 µM | Class I α-1,2-mannosidase | [2] |

| IC50 | 20 µM | Class I α-1,2-mannosidase | [4] |

| Ki | 70 - 400 µM | α-D-mannosidases | [1] |

Note: The discrepancy in reported IC50 values may be attributable to differences in experimental conditions, such as enzyme source and assay methodology.

| Cellular Effect | Concentration | Cell Line | Observation | Reference |

| Antiviral Efficacy (EC50) | 90 - 155 µM | CEM cells (HIV-1) | Suppression of mutant HIV-1 strains | [4] |

| Induction of UPR | 1 mM | Human hepatocarcinoma 7721 cells | Activation and up-regulation of GRP78/Bip and XBP1 | [4] |

| Accumulation of Man8GlcNAc2 | 150 µM | UT-1 cells | Accumulation on HMG-CoA reductase | [4] |

| Complete inhibition of α-mannosidase I | 2 mM | HT-29 cells | In both differentiated and undifferentiated cells | [4] |

Biochemical Pathways Modulated by this compound

N-Linked Glycoprotein Processing

The primary biochemical pathway affected by DMJ-HCl is the maturation of N-linked glycoproteins. In the ER and Golgi, newly synthesized glycoproteins undergo a series of trimming and addition reactions to their N-glycan chains. α-1,2-mannosidase I is responsible for the removal of specific mannose residues from the Man9GlcNAc2 precursor, a critical step for the formation of complex and hybrid N-glycans. By inhibiting this enzyme, DMJ-HCl leads to the accumulation of glycoproteins with high-mannose N-glycans.[2]

Endoplasmic Reticulum-Associated Degradation (ERAD)

The trimming of mannose residues by α-1,2-mannosidase I is a crucial step in the quality control of glycoproteins. The resulting Man8GlcNAc2 structure is a signal that targets terminally misfolded glycoproteins for ERAD. By preventing the formation of this structure, DMJ-HCl can inhibit the degradation of certain misfolded glycoproteins, leading to their accumulation in the ER.[2] This interference with ERAD is a major contributor to the induction of ER stress.

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to the inhibition of ERAD and disruption of normal glycoprotein folding triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis by upregulating chaperones, enhancing ERAD capacity, and transiently attenuating protein translation. In mammalian cells, the UPR is mediated by three ER-resident transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). DMJ-HCl treatment has been shown to activate key components of the UPR, such as the upregulation of the chaperone GRP78/Bip and the splicing of XBP1 mRNA, a downstream target of IRE1.[3][5]

Experimental Protocols

α-1,2-Mannosidase Inhibition Assay

This protocol is adapted from standard colorimetric enzyme assays.

Objective: To determine the inhibitory effect of DMJ-HCl on α-1,2-mannosidase activity.

Materials:

-

Purified α-1,2-mannosidase (e.g., from rabbit liver or recombinant human enzyme)

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

-

This compound (DMJ-HCl)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 1 mM CaCl2)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of DMJ-HCl in the assay buffer.

-

In a 96-well plate, add 20 µL of each DMJ-HCl dilution or assay buffer (for control) to triplicate wells.

-

Add 20 µL of the α-1,2-mannosidase solution (at a predetermined optimal concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPM substrate solution (e.g., 5 mM) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each DMJ-HCl concentration relative to the control and determine the IC50 value.

Analysis of N-Glycan Profiles by HPLC

Objective: To analyze the changes in N-glycan profiles of cellular glycoproteins after treatment with DMJ-HCl.

Materials:

-

Cells of interest cultured with and without DMJ-HCl

-

Cell lysis buffer

-

PNGase F

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide)

-

HPLC system with a fluorescence detector and a hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

-

Culture cells to 80-90% confluency and treat with the desired concentration of DMJ-HCl for a specified time (e.g., 24-48 hours).

-

Harvest and lyse the cells.

-

Isolate total cellular glycoproteins.

-

Release the N-glycans from the glycoproteins by incubating with PNGase F according to the manufacturer's protocol.

-

Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide).

-

Remove excess fluorescent label.

-

Analyze the labeled N-glycans by HILIC-HPLC.

-

Compare the chromatograms of DMJ-HCl-treated and untreated samples to identify the accumulation of high-mannose N-glycans.

Western Blot Analysis of UPR Markers

Objective: To detect the upregulation of UPR marker proteins, such as GRP78/Bip and ATF4, in response to DMJ-HCl treatment.

Materials:

-

Cells treated with DMJ-HCl

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies against GRP78/Bip, ATF4, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with DMJ-HCl as described in section 5.2.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression.

RT-PCR Analysis of XBP1 Splicing

Objective: To measure the splicing of XBP1 mRNA as an indicator of IRE1 activation in response to DMJ-HCl.

Materials:

-

Cells treated with DMJ-HCl

-

RNA extraction kit

-

Reverse transcriptase

-

PCR primers designed to amplify both unspliced and spliced forms of XBP1

-

Agarose gel electrophoresis system or a real-time PCR system

Procedure:

-

Treat cells with DMJ-HCl.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using the XBP1-specific primers.

-

Analyze the PCR products by agarose gel electrophoresis. The unspliced and spliced forms will appear as two distinct bands of different sizes.

-

Alternatively, use real-time PCR with primers specific for the spliced form for a more quantitative analysis.[3][6][7][8][9]

Conclusion

This compound is an invaluable research tool for dissecting the intricate pathways of N-linked glycosylation, ER quality control, and the unfolded protein response. Its specific inhibition of α-1,2-mannosidase provides a precise method for inducing an accumulation of high-mannose glycoproteins, thereby triggering a cascade of cellular events that can be meticulously studied using the protocols outlined in this guide. A thorough understanding of these DMJ-HCl-modulated pathways is essential for researchers in fundamental cell biology and for professionals engaged in the development of novel therapeutics targeting these processes for the treatment of various diseases. The provided diagrams and quantitative summaries serve as a quick reference to the core biochemical actions of this potent inhibitor.

References

- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for catalysis and inhibition of N-glycan processing class I alpha 1,2-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]

- 9. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the antiviral properties of 1-Deoxymannojirimycin hydrochloride against HIV

A Technical Guide to the Anti-HIV Properties of 1-Deoxymannojirimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the antiviral mechanism, experimental validation, and relevant biological pathways associated with this compound (DMJ) and its derivatives as potential therapeutic agents against the Human Immunodeficiency Virus (HIV).

Core Concept: Targeting HIV Glycoprotein Processing

The envelope glycoprotein (Env) of HIV-1 is crucial for viral entry into host cells. It is synthesized as a precursor, gp160, which undergoes extensive N-linked glycosylation and subsequent cleavage into the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.[1][2][3] These mature glycoproteins are essential for binding to the CD4 receptor and co-receptors (CCR5 or CXCR4) on target cells, facilitating membrane fusion and viral entry.[3]

1-Deoxymannojirimycin (DMJ) and its analogues, such as N-butyldeoxynojirimycin (NB-DNJ), are potent inhibitors of cellular α-glucosidases I and II.[4][5] These enzymes are critical for the initial trimming steps of N-linked glycans in the endoplasmic reticulum. By inhibiting these glucosidases, DMJ disrupts the normal processing and maturation of HIV's Env glycoproteins.[1][5] This results in altered glycan structures on gp120 and gp41, which in turn impairs their function.[4][6]

The primary antiviral effects stemming from this inhibition include:

-

Inhibition of viral entry: The altered glycoproteins on the viral envelope may have a reduced affinity for the CXCR4 co-receptor, thereby blocking membrane fusion.[4]

-

Reduction of syncytium formation: DMJ and its derivatives have been shown to significantly inhibit the cell-to-cell fusion (syncytium formation) induced by HIV-infected cells, a key mechanism of viral spread.[1][6]

-

Production of non-infectious virions: The resulting virions with unprocessed glycoproteins are often less infectious.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of glucosidase inhibitors has been quantified in various in vitro studies. The following table summarizes key findings, focusing on the concentration required to inhibit viral activity (IC50/EC50) and to induce cellular toxicity (CC50).

| Compound | Virus Strain | Cell Line | Antiviral Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| N-butyldeoxynojirimycin (NB-DNJ) | HIV-1 IIIB | C8166 | Syncytium Formation | 5 | >5000 | >1000 | (Simmons et al., 1996) |

| N-butyldeoxynojirimycin (NB-DNJ) | HIV-1 RF | JM | p24 Antigen | 19 | >5000 | >263 | (Fischl et al., 1994) |

| 1-Deoxynojirimycin (DNJ) | HIV-1 HTLV-IIIB | MT-4 | Syncytium Formation | 20 | >5000 | >250 | (Tyms et al., 1987) |

| 6-O-butanoyl-castanospermine | HIV-1 IIIB | C8166 | Syncytium Formation | 0.04 | 10 | 250 | (Ruprecht et al., 1992) |

Note: Data is compiled from publicly available literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Syncytium Inhibition Assay

This assay is a common method to evaluate the ability of a compound to inhibit HIV-induced cell fusion.

-

Cell Culture: CD4+ T-cell lines (e.g., C8166 or MT-4) are co-cultured with HIV-infected cells (e.g., H9/IIIB).

-

Compound Treatment: The co-culture is treated with serial dilutions of the test compound (e.g., this compound).

-

Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for syncytium formation.

-

Quantification: Syncytia (large, multinucleated cells) are counted under a microscope.

-

Data Analysis: The concentration of the compound that inhibits syncytium formation by 50% (IC50) is determined.

p24 Antigen Capture ELISA

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

-

Cell Infection: A susceptible cell line (e.g., JM or peripheral blood mononuclear cells) is infected with a known amount of HIV.

-

Compound Treatment: The infected cells are cultured in the presence of varying concentrations of the test compound.

-

Supernatant Collection: After a set incubation period (e.g., 7 days), the cell culture supernatant is collected.

-

ELISA: The amount of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The effective concentration of the compound that reduces p24 production by 50% (EC50) is calculated.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the viral enzyme reverse transcriptase, which is essential for the conversion of viral RNA to DNA.

-

Virus Lysis: HIV particles from treated and untreated cell culture supernatants are lysed to release the RT enzyme.

-

RT Reaction: The lysate is added to a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)) and radiolabeled or colorimetric nucleotides.

-

Incubation: The reaction is incubated to allow for DNA synthesis.

-

Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled nucleotides.

-

Data Analysis: The inhibitory concentration (IC50) of the compound on RT activity is determined.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway: Mechanism of Action of 1-Deoxymannojirimycin

Caption: Mechanism of 1-Deoxymannojirimycin (DMJ) in disrupting HIV glycoprotein processing.

Experimental Workflow: Syncytium Inhibition Assay

Caption: Workflow for the Syncytium Inhibition Assay.

Logical Relationship: From Glycosylation Inhibition to Antiviral Effect

Caption: Causal chain from DMJ administration to its antiviral effects.

Conclusion and Future Directions